3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2S2/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBGYKFCTXWJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of sulfonamides and other related compounds. It interacts with various enzymes and proteins, including those involved in the synthesis of sulfonamide derivatives. The compound’s interactions with these biomolecules often involve nucleophilic attack by amines, leading to the formation of sulfonamide bonds. These interactions are essential for the compound’s role in biochemical processes, including its potential antiviral and antibacterial activities.
Cellular Effects
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effects on gene expression can alter the production of specific proteins. Additionally, the compound’s influence on cellular metabolism can affect the overall energy balance and metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular function and metabolic processes. The compound’s ability to form sulfonamide bonds with nucleophilic amines is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral or antibacterial activity. At higher doses, the compound can have toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride is involved in various metabolic pathways, including those related to the synthesis of sulfonamides and other related compounds. The compound interacts with enzymes and cofactors that facilitate these metabolic processes, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution within tissues can affect its overall biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells, including its interactions with enzymes and proteins. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanism and potential therapeutic applications.
Biological Activity
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological activity. Its structure, characterized by the presence of a chlorophenyl group and a sulfonyl moiety, suggests it may interact with various biological targets. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride typically involves the reaction of 3-mercaptopropane-1-sulfonic acid with thionyl chloride in the presence of a chlorinated aromatic compound. This method allows for the introduction of the chlorophenyl group, enhancing the compound's reactivity and potential biological activity.
The biological activity of 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl chloride functional group can act as an electrophile, facilitating nucleophilic attacks by biological molecules such as amino acids in proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation: It could bind to receptors, influencing signal transduction pathways that regulate cellular responses.
Antimicrobial Activity
Research has indicated that compounds similar to 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride | E. coli | 50 µg/mL |
| Similar Sulfonamide Derivative | S. aureus | 25 µg/mL |
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines, including colon cancer cells (HCT116) .
Case Studies
Case Study 1: Antibacterial Screening
A study evaluated the antibacterial activity of various sulfonamide derivatives, including those structurally related to 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride. The results indicated that these compounds effectively inhibited bacterial growth in a dose-dependent manner, particularly against Gram-positive bacteria .
Case Study 2: Anticancer Efficacy
In another investigation, researchers assessed the cytotoxic effects of sulfonamide derivatives on HCT116 colon cancer cells. The study utilized an SRB assay to measure cell viability post-treatment. Results showed significant reductions in cell viability at concentrations as low as 10 µM for some derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogous sulfonyl chlorides and derivatives with variations in substituents, heterocycles, or functional groups. Key differences in molecular structure, physical properties, and reactivity are highlighted below.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula from .
Reactivity and Electronic Effects
- Electrophilicity: The target compound’s sulfonyl chloride group exhibits higher reactivity compared to the phenoxy analog (C₁₀H₁₂Cl₂O₃S), where the oxygen atom reduces electron withdrawal from the aromatic ring, diminishing electrophilicity .
- Thioether vs. Ether Linkages: The 4-chlorophenylthio group in the target compound donates electrons more effectively than the phenoxy group in 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride, stabilizing intermediates in substitution reactions .
- Heterocyclic Derivatives : Compounds like 7h and 7k (Table 1) incorporate 1,3,4-oxadiazole and piperidinyl groups, which enhance hydrogen-bonding capacity and bioactivity, unlike the simpler sulfonyl chloride backbone of the target compound .
Physical Properties
- Melting Points : Derivatives with rigid heterocycles (e.g., 7h, m.p. 108–110°C) exhibit higher melting points than the target compound, likely due to increased crystallinity and intermolecular interactions .
- Solubility: The oxane-containing analog (C₈H₁₅ClO₃S) shows improved solubility in non-polar solvents due to its ether ring, whereas the target compound’s thioether and sulfonyl chloride groups favor solubility in polar aprotic solvents like DMF or acetonitrile .
Research Findings and Trends
- Stability : The target compound’s sulfonyl chloride group is moisture-sensitive, requiring anhydrous handling, whereas propanamide derivatives (e.g., 7a–q) exhibit greater stability under ambient conditions .
- Industrial Use: Sulfonyl chlorides like the target compound are favored in agrochemical and polymer industries for their versatility, while phenoxy analogs find niche roles in specialty surfactants .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride generally follows these key steps:
- Preparation of 3-chloropropane sulfonyl chloride or related propane sulfonyl chloride intermediates.
- Introduction of the 4-chlorophenyl sulfanyl group via nucleophilic substitution or thiolation.
- Purification of the final sulfonyl chloride compound by distillation or crystallization.
This approach leverages the reactivity of sulfonyl chloride groups and the nucleophilicity of thiol or sulfanyl groups to form the sulfanyl linkage.
Preparation of 3-Chloropropane-1-sulfonyl chloride Intermediate
A critical precursor is 3-chloropropane-1-sulfonyl chloride, which can be synthesized by chlorination of propane sulfonyl derivatives or ring-opening of propane sultone with chlorinating agents.
Typical procedure (from patent US3641140A):
- React 1,3-propanesultone with thionyl chloride in the presence of catalytic amounts of dimethylformamide (DMF) or similar amides.
- The reaction is conducted at temperatures between 60°C and 80°C for approximately 3 hours.
- Gas evolution (likely SO2 and HCl) indicates reaction progress.
- Excess thionyl chloride is removed by vacuum distillation.
- The product 3-chloropropane sulfonyl chloride is purified by fractional distillation under high vacuum.
| Parameter | Conditions/Details | Yield (%) |
|---|---|---|
| Reactants | 1,3-Propanesultone + Thionyl chloride + DMF | - |
| Temperature | 60–80 °C | - |
| Reaction time | ~3 hours | - |
| Purification | Vacuum distillation | 69–98% (varies by solvent) |
| Solvent/catalyst variants | DMF, dimethylacetamide, hexamethylphosphoric triamide, tetramethylurea | Yields vary from 69% to 98% |
Different amide catalysts influence yield and purity, with DMF typically providing high yields (~85-98%) and clean products. Alternative amides such as dimethylacetamide or tetramethylurea also work but may affect yield slightly.
Introduction of the 4-Chlorophenyl Sulfanyl Group
The sulfanyl group bearing the 4-chlorophenyl substituent is introduced by nucleophilic substitution of the chlorine atom on the propane sulfonyl chloride intermediate with 4-chlorophenyl thiol or its equivalent.
$$
\text{3-chloropropane-1-sulfonyl chloride} + \text{4-chlorophenyl thiol} \rightarrow \text{3-[(4-chlorophenyl)sulfanyl]propane-1-sulfonyl chloride}
$$
- The reaction is typically carried out under controlled temperature to avoid side reactions.
- Solvents such as tetrahydrofuran (THF) or other aprotic solvents may be used.
- Base may be added to neutralize HCl formed during the substitution.
This step requires careful handling due to the reactive sulfonyl chloride group and the potential for side reactions.
Purification and Characterization
- The final product is purified by vacuum distillation or recrystallization depending on scale and purity requirements.
- Purity is confirmed by spectroscopic methods (e.g., NMR, IR) and elemental analysis.
- The boiling point under vacuum is typically around 70–73 °C at 0.1 mm Hg for related sulfonyl chlorides.
Comparative Data Table of Preparation Conditions and Yields
| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Catalyst/Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Formation of 3-chloropropane sulfonyl chloride | 1,3-Propanesultone + Thionyl chloride + DMF | 60–80 | 3 | DMF, DMAc, or others | 69–98 | Vacuum distillation purification |
| 2. Sulfanyl substitution | 3-chloropropane sulfonyl chloride + 4-chlorophenyl thiol | Ambient to 60 | Several | Aprotic solvent (THF) + base | Not specified | Requires controlled conditions |
Summary of Research Findings
- The use of 1,3-propanesultone and thionyl chloride with catalytic amides is a well-established method for preparing chloroalkane sulfonyl chlorides, providing high yields and purity.
- The subsequent nucleophilic substitution with 4-chlorophenyl thiol introduces the sulfanyl group to yield the target compound.
- Variations in catalyst and solvent can affect yield and reaction time.
- Purification by vacuum distillation is effective for obtaining pure sulfonyl chloride products.
- The method is scalable and suitable for producing intermediates for further synthetic applications in medicinal chemistry and organic synthesis.
Q & A
Q. What are the optimal synthetic routes for 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with thiolation of 4-chlorophenyl groups followed by sulfonation. Key steps include:
- Thiolation : Reacting 4-chlorobenzenethiol with propane derivatives in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (NaOH/K₂CO₃) .
- Sulfonation : Introducing the sulfonyl chloride group using chlorosulfonic acid or SO₂Cl₂ under controlled temperatures (0–5°C) to prevent side reactions . Yields are highly sensitive to stoichiometry, solvent choice, and temperature. Excess chlorosulfonic acid improves conversion but may degrade sensitive functional groups.
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and propane-sulfonyl chloride backbone (δ 3.1–3.5 ppm for CH₂ groups) .
- Mass Spectrometry (LC-MS) : Validates molecular weight (285.21 g/mol) and detects impurities .
- Elemental Analysis : Ensures purity (>98%) by verifying C, H, Cl, and S content .
Q. How does the compound’s stability vary under different storage conditions?
The sulfonyl chloride group is moisture-sensitive. Storage recommendations:
Q. What are common nucleophilic reactions involving this compound?
The sulfonyl chloride group reacts with:
- Amines : Forms sulfonamides (e.g., for drug candidates) in DMF with triethylamine as a base .
- Alcohols/Thiols : Produces sulfonate esters or thioesters, useful in polymer chemistry . Reaction rates depend on nucleophile strength and solvent polarity. For example, aniline reacts 5× faster than ethanol in DMSO .
Advanced Research Questions
Q. How can computational methods predict reactivity patterns of this compound with biological targets?
- Density Functional Theory (DFT) : Models electron density around the sulfonyl chloride group to predict sites for nucleophilic attack. Studies show the sulfur atom has a partial positive charge (+0.43 e), making it reactive toward amines .
- Molecular Docking : Simulates interactions with enzymes (e.g., carbonic anhydrase) to design inhibitors. The 4-chlorophenyl group enhances hydrophobic binding in active sites .
Q. What crystallographic data are available for structural elucidation?
Single-crystal X-ray diffraction (using SHELX software) reveals:
- Bond Angles : S–C–C–S dihedral angle of 87.5°, indicating a staggered conformation .
- Packing Motifs : π-π stacking between aromatic rings (3.8 Å spacing) stabilizes the crystal lattice . Data deposition in CCDC or ICSD is critical for reproducibility .
Q. How do structural analogs compare in reactivity and applications?
Q. What mechanistic insights explain contradictions in reported biological activity?
Discrepancies in cytotoxicity studies (e.g., IC50 values varying by 10-fold) may arise from:
- Solubility Differences : Aggregation in aqueous buffers reduces bioavailability .
- Metabolic Instability : Rapid hydrolysis in serum (t½ = 15 min) vs. stability in cell culture media .
- Target Selectivity : Off-target effects on thiol-containing proteins (e.g., glutathione) complicate dose-response interpretations .
Q. How can advanced spectroscopic techniques resolve degradation pathways?
- Time-Resolved IR Spectroscopy : Tracks hydrolysis of sulfonyl chloride to sulfonic acid (peak shift from 1370 cm⁻¹ to 1180 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Identifies transient intermediates (e.g., sulfenic acid) during oxidation .
Q. What role does this compound play in synthesizing covalent protein inhibitors?
It acts as a warhead in targeted covalent inhibitors (TCIs):
- Mechanism : Forms a covalent bond with cysteine residues (e.g., in kinases) via nucleophilic substitution .
- Optimization : Adjusting the propane chain length improves binding entropy (ΔS = +12 J/mol·K for n=3 vs. n=2) .
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry for exothermic sulfonation steps to improve safety and yield .
- Data Reproducibility : Deposit crystallographic data in public databases (e.g., CCDC) and validate purity via orthogonal methods (NMR + LC-MS) .
- Biological Assays : Include hydrolysis controls (e.g., pre-incubate compound in buffer) to distinguish intrinsic activity from artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
